N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 150034-24-5
VCID: VC8242817
InChI: InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27)
SMILES: CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Molecular Formula: C24H32N2O
Molecular Weight: 364.5 g/mol

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide

CAS No.: 150034-24-5

Cat. No.: VC8242817

Molecular Formula: C24H32N2O

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide - 150034-24-5

Specification

CAS No. 150034-24-5
Molecular Formula C24H32N2O
Molecular Weight 364.5 g/mol
IUPAC Name N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27)
Standard InChI Key BPZBEIHSHWNWTE-UHFFFAOYSA-N
SMILES CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Canonical SMILES CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide comprises three distinct regions:

  • A 2,6-dimethylpiperidine ring, a six-membered nitrogen-containing heterocycle with methyl substituents at the 2- and 6-positions.

  • A propyl chain linking the piperidine nitrogen to the acetamide group.

  • A 2,2-diphenylacetamide group, characterized by two phenyl rings attached to the alpha-carbon of the acetamide backbone.

The piperidine ring contributes to the molecule’s basicity and lipophilicity, while the diphenylacetamide moiety enhances steric bulk and potential receptor-binding interactions .

Comparative Molecular Analysis

To contextualize its properties, Table 1 compares this compound to the morpholine analog N-[3-(2,6-dimethylmorpholin-4-yl)propyl]-2,2-diphenylacetamide (VGSC-DB ID: NA0292) .

PropertyN-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide (Inferred)N-[3-(2,6-Dimethylmorpholin-4-yl)propyl]-2,2-diphenylacetamide
Molecular FormulaC<sub>24</sub>H<sub>32</sub>N<sub>2</sub>OC<sub>23</sub>H<sub>30</sub>N<sub>2</sub>O<sub>2</sub>
Molecular Weight (g/mol)~380.5366.5
logP~3.5 (estimated)3.1
Hydrogen Bond Acceptors33
Rotatable Bonds77

The substitution of piperidine (saturated) for morpholine (oxygen-containing) increases molecular weight and slightly enhances lipophilicity, which may influence blood-brain barrier permeability .

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While no explicit synthesis data exists for this compound, its structure suggests a multi-step approach:

  • Piperidine Modification: 2,6-Dimethylpiperidine could be synthesized via hydrogenation of 2,6-lutidine (2,6-dimethylpyridine) under high-pressure catalytic conditions.

  • Propyl Linker Attachment: Alkylation of the piperidine nitrogen with 1-bromo-3-chloropropane would introduce the propyl chain.

  • Acetamide Coupling: Reaction of 3-(2,6-dimethylpiperidin-1-yl)propylamine with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) would yield the final product.

Reactivity Profile

  • Amide Hydrolysis: The acetamide group may undergo hydrolysis under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding diphenylacetic acid and the corresponding amine.

  • Piperidine Functionalization: The secondary amine in the piperidine ring could participate in alkylation or acylation reactions, modifying the compound’s pharmacological properties .

Hazard CategoryPrecautionary Measures
Acute Toxicity (Oral)Avoid ingestion; use personal protective equipment (PPE) during handling .
Skin IrritationWear nitrile gloves and lab coats; rinse contaminated skin immediately .
Environmental ImpactPrevent release into waterways; collect spills with inert absorbents .

Applications and Future Directions

Therapeutic Prospects

  • Neuropathic Pain: Sodium channel modulation could position this compound as a candidate for pain management.

  • Anxiety Disorders: Piperidine’s CNS penetration may enable anxiolytic effects akin to benzodiazepines.

Research Priorities

  • Target Identification: Screen against receptor panels (e.g., GPCRs, ion channels).

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Synthetic Optimization: Improve yield and purity through catalyst screening (e.g., Pd/C for hydrogenation).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator